

Spectroscopic Analysis of 3-(2-Hydroxy-1-naphthyl)propanenitrile: A Comparative Guide

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Compound of Interest

Compound Name: 3-(2-Hydroxy-1-naphthyl)propanenitrile

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The structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. For a molecule such as **3-(2-Hydroxy-1-naphthyl)propanenitrile**, a multi-faceted analytical approach is essential for unambiguous identification and characterization. This guide provides a comparative overview of Fourier-Transform Infrared (FTIR) spectroscopy alongside Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a holistic view of the molecule's structural features. While direct experimental data for **3-(2-Hydroxy-1-naphthyl)propanenitrile** is available in specialized databases, this guide presents expected spectral characteristics and representative data from analogous compounds to illustrate the analytical workflow.

Data Presentation: A Comparative Overview

The following tables summarize the expected and representative spectroscopic data for **3-(2-Hydroxy-1-naphthyl)propanenitrile**.

Table 1: FTIR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹) for 3-(2-Hydroxy-1-naphthyl)propanenitrile	Representative Data: 2-Naphthol (cm ⁻¹)	Representative Data: Propanenitrile (cm ⁻¹)
O-H stretch (hydroxyl)	~3550-3200 (broad)	~3600-3200 (broad)	-
C-H stretch (aromatic)	~3100-3000	~3050	-
C≡N stretch (nitrile)	~2240-2220 (sharp, medium-strong)	-	~2250
C=C stretch (aromatic)	~1630-1500	~1600, 1510	-
C-O stretch (hydroxyl)	~1250	~1270	-
Naphthalene Ring Bending	Multiple bands in the fingerprint region (< 1000)	~814, 742	-

Table 2: ¹H NMR Spectroscopic Data

Proton Environment	Expected Chemical Shift (δ, ppm) for 3-(2-Hydroxy-1-naphthyl)propanenitrile	Representative Data: Analogous Naphthyl Compound
-OH	~9.0-10.0 (singlet, broad)	~9.5 (singlet)
Aromatic-H	~7.0-8.0 (multiplets)	~7.1-7.8 (multiplets)
-CH ₂ - (adjacent to naphthalene)	~3.0-3.5 (triplet)	~3.2 (triplet)
-CH ₂ - (adjacent to nitrile)	~2.5-3.0 (triplet)	~2.8 (triplet)

Table 3: ¹³C NMR Spectroscopic Data

Carbon Environment	Expected Chemical Shift (δ , ppm) for 3-(2-Hydroxy-1-naphthyl)propanenitrile	Representative Data: Analogous Naphthyl Compound
Aromatic-C (C-O)	~150-155	~152
Aromatic-C	~110-135	~115-130
C \equiv N (nitrile)	~115-125	~118
-CH ₂ - (adjacent to naphthalene)	~25-30	~28
-CH ₂ - (adjacent to nitrile)	~15-20	~17

Table 4: Mass Spectrometry Data

Parameter	Expected Value for 3-(2-Hydroxy-1-naphthyl)propanenitrile	Representative Data: Analogous Naphthyl Compound
Molecular Formula	C ₁₃ H ₁₁ NO	-
Molecular Weight	197.23 g/mol	-
Expected Key Fragment Ions (m/z)		
[M] ⁺ (Molecular Ion)	197	197
[M-CN] ⁺	171	171
[M-CH ₂ CN] ⁺	156	156
Naphthyl-containing fragments	144, 128, 115	144, 128, 115

Experimental Protocols

A detailed methodology for acquiring FTIR data is provided below. Protocols for NMR and MS would follow standard procedures for sample preparation and instrument operation.

FTIR Spectroscopy using the Potassium Bromide (KBr) Pellet Method

This method is suitable for solid samples and involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

- **3-(2-Hydroxy-1-naphthyl)propanenitrile** sample
- Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-3 hours
- Agate mortar and pestle
- Pellet press with a die
- FTIR spectrometer

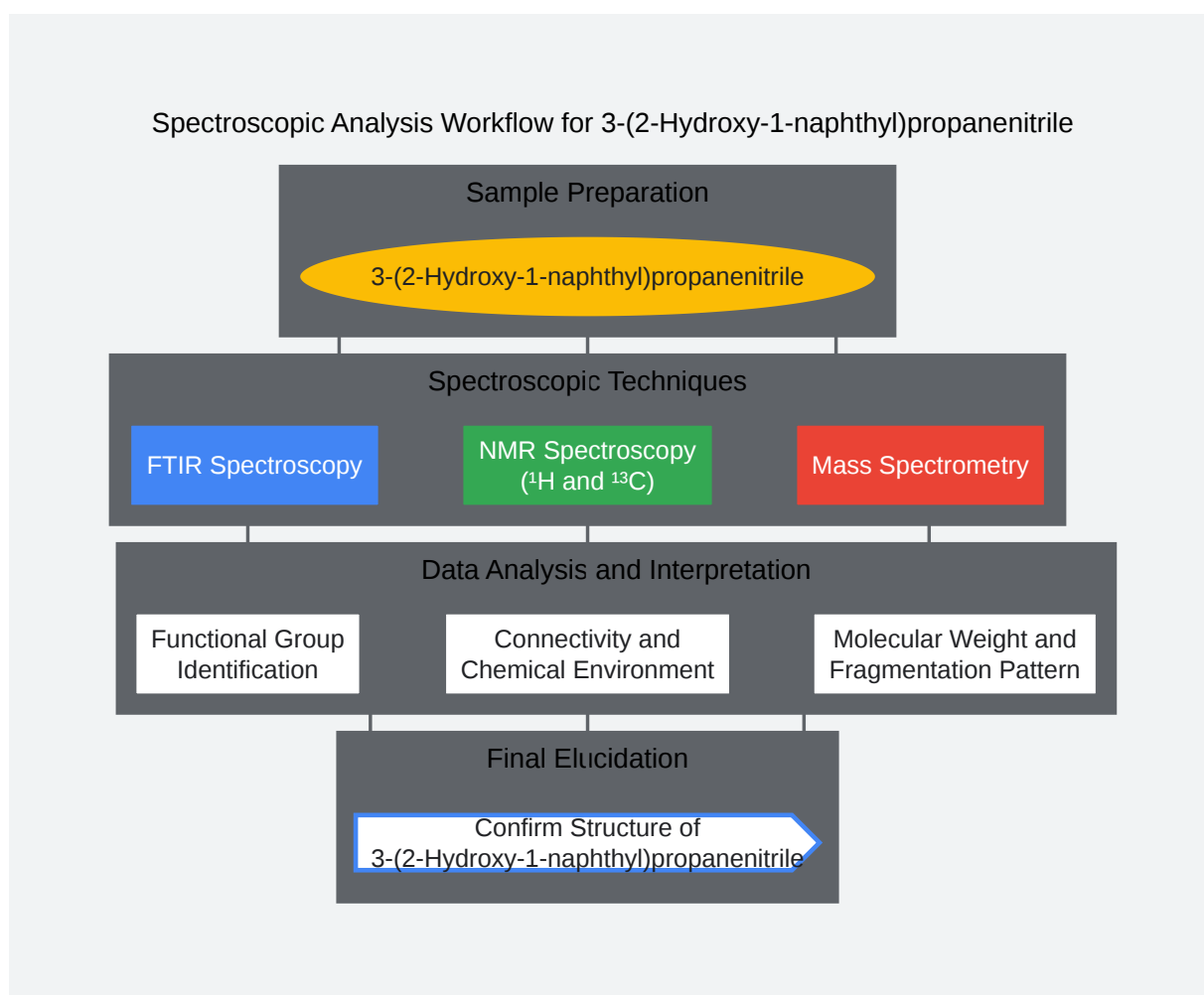
Procedure:

- **Sample Preparation:** Weigh approximately 1-2 mg of the **3-(2-Hydroxy-1-naphthyl)propanenitrile** sample.
- **Mixing:** Add the sample to an agate mortar containing approximately 100-200 mg of dried KBr powder.
- **Grinding:** Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
- **Pellet Formation:** Transfer a portion of the powdered mixture into the pellet die.
- **Pressing:** Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
- **Background Spectrum:** Prepare a blank KBr pellet (containing only KBr) using the same procedure to record a background spectrum.

- **Sample Spectrum:** Place the sample pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm^{-1}). The instrument software will automatically subtract the background spectrum from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **3-(2-Hydroxy-1-naphthyl)propanenitrile**, integrating FTIR with complementary techniques.



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Caption: Workflow for the structural elucidation of **3-(2-Hydroxy-1-naphthyl)propanenitrile**.

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